![molecular formula C13H32NO3PSi2 B13816606 Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester is a chemical compound known for its unique structure and properties. It is often used in research and industrial applications due to its reactivity and potential for various chemical transformations. This compound is characterized by the presence of a phosphonic acid group and a bis(trimethylsilyl)ester group, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of a phosphonic acid derivative with a suitable amine and trimethylsilyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of [1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial production also emphasizes the importance of efficient purification techniques, such as distillation and chromatography, to remove impurities and by-products.
化学反应分析
Types of Reactions
[1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The silyl groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as alcohols, amines, and thiols.
Major Products Formed
The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which can be further utilized in different chemical processes and applications.
科学研究应用
[1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester involves its interaction with various molecular targets and pathways. The compound’s phosphonic acid group can form strong bonds with metal ions and other electrophilic species, making it a useful ligand in coordination chemistry. Additionally, the silyl groups can undergo hydrolysis to release reactive intermediates that participate in further chemical transformations.
相似化合物的比较
Similar Compounds
- [1-(Isopropylideneamino)ethyl]phosphonic acid bis(trimethylsilyl)ester
- [1-(Isopropylideneamino)propyl]phosphonic acid bis(trimethylsilyl)ester
- [1-(Isopropylideneamino)butyl]phosphonic acid bis(tert-butyldimethylsilyl)ester
Uniqueness
Compared to similar compounds, [1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability
属性
分子式 |
C13H32NO3PSi2 |
|---|---|
分子量 |
337.54 g/mol |
IUPAC 名称 |
N-[1-bis(trimethylsilyloxy)phosphorylbutyl]propan-2-imine |
InChI |
InChI=1S/C13H32NO3PSi2/c1-10-11-13(14-12(2)3)18(15,16-19(4,5)6)17-20(7,8)9/h13H,10-11H2,1-9H3 |
InChI 键 |
PGZADGCNXHLXAG-UHFFFAOYSA-N |
规范 SMILES |
CCCC(N=C(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


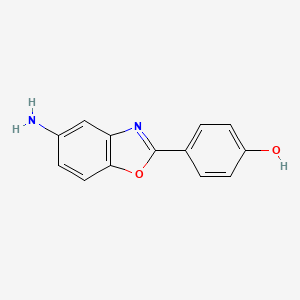
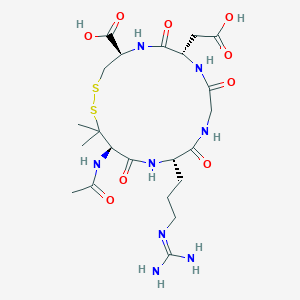
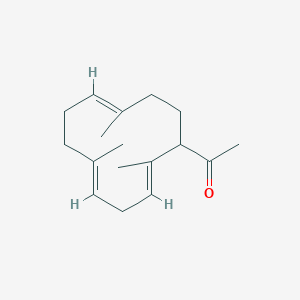
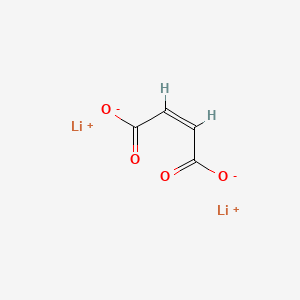

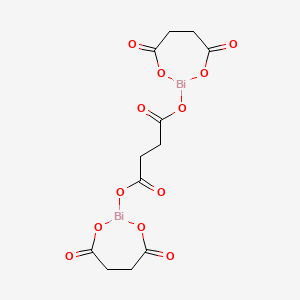
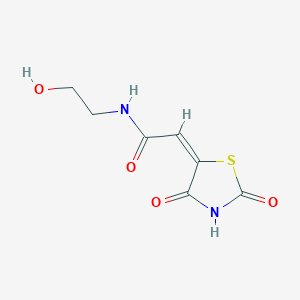

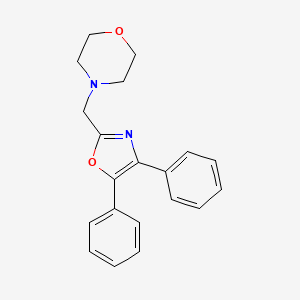
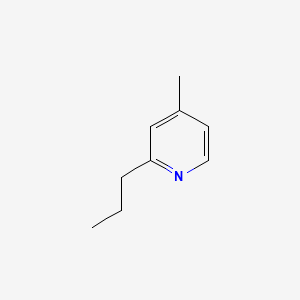
![Adenosine,[8-14C]](/img/structure/B13816584.png)
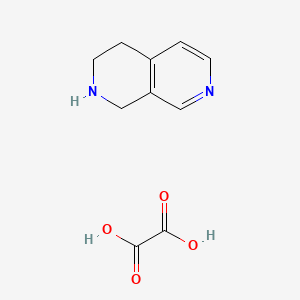
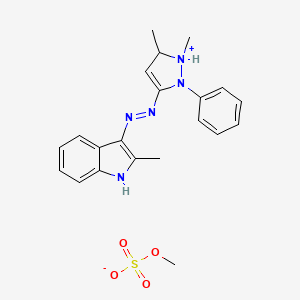
![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
